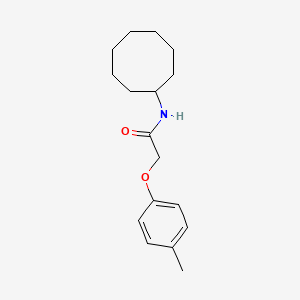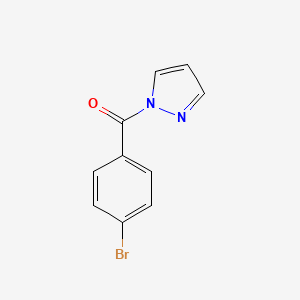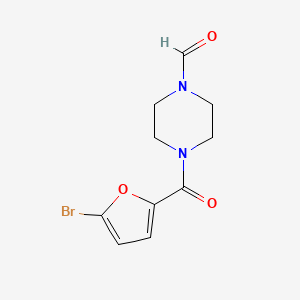![molecular formula C18H18FNO B5853479 3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as FMME or FMME-1 and is a member of the chalcone family of compounds.
Mécanisme D'action
The mechanism of action of FMME-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. FMME-1 has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of protein kinases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
FMME-1 has been shown to have a range of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that FMME-1 can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been shown to reduce the production of inflammatory molecules in cells and tissues. In vivo studies have demonstrated that FMME-1 can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
FMME-1 has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, FMME-1 also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research on FMME-1. One area of focus is the development of FMME-1-based drugs for the treatment of cancer and other diseases. Another area of focus is the investigation of FMME-1's potential as a plant growth regulator and pesticide. Additionally, research on the synthesis of novel materials using FMME-1 as a precursor is an area of interest in materials science. Finally, further studies on the mechanism of action and physiological effects of FMME-1 are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of FMME-1 involves the reaction of 4-fluoro-3-methylphenylamine with 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of FMME-1 as the final product. The synthesis of FMME-1 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
FMME-1 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMME-1 has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, FMME-1 has been studied for its ability to enhance plant growth and resistance to pests and diseases. In materials science, FMME-1 has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-6-15(7-5-12)18(21)11-14(3)20-16-8-9-17(19)13(2)10-16/h4-11,20H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAURRTHVAXHS-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)


![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)

![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
